Welcome to the BenchChem Online Store!
molecular formula C7H10O4 B3057570 1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- CAS No. 826-29-9

1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-

Cat. No. B3057570
M. Wt: 158.15 g/mol
InChI Key: KAPMHCGNDQJNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06201071B1

Procedure details

Into a 500 ml reaction vessel equipped with a Dean-Stark trap, a Dimroth condenser and a magnetic stirrer bar, 133 g (1 mol) of 1-allylglycerin, 300 ml of dimethyl carbonate, and 3 g (0.075 mol) of sodium hydroxide pellet were charged. The mixture was heated to 60° C., stirred for 30 minutes, and the temperature was then raised to 90° C. to remove a mixture of dimethyl carbonate and the methanol out of the reaction system until any distillate has been no longer distilled. The reaction mixture was cooled, and tetrahydrofuran was added thereto. After filtering off the precipitate, the filtrate was concentrated under reduced pressure to give 150.3 g (95% yield) of 4-allyloxymethyl-1,3-dioxolan-2-one.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH:6]([CH2:8][OH:9])[OH:7])[CH:2]=[CH2:3].[OH-].[Na+].[C:12](=O)(OC)[O:13]C>>[CH2:1]([O:4][CH2:5][CH:6]1[CH2:8][O:9][C:12](=[O:13])[O:7]1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C(C=C)OCC(O)CO
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was then raised to 90° C.
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
a mixture of dimethyl carbonate
DISTILLATION
Type
DISTILLATION
Details
the methanol out of the reaction system until any distillate has been no longer distilled
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
tetrahydrofuran was added
FILTRATION
Type
FILTRATION
Details
After filtering off the precipitate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OCC1OC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150.3 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.